molecular formula C15H21NO2S B13886558 1,1-Dimethylethyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate

1,1-Dimethylethyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate

Cat. No.: B13886558
M. Wt: 279.4 g/mol
InChI Key: FHQNSOWCKUQEEF-UHFFFAOYSA-N
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Description

Tert-butyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-6-carboxylate is a synthetic organic compound that belongs to the class of thienopyrroles. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyrrole core substituted with tert-butyl, isopropyl, and methyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of tert-butyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyrrole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyrrole core.

    Introduction of Substituents: The tert-butyl, isopropyl, and methyl groups are introduced through various substitution reactions. These reactions often require the use of reagents such as alkyl halides and strong bases.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the desired ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Tert-butyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the positions of the substituents. Common reagents for these reactions include alkyl halides and nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: Researchers study the biological activity of this compound and its derivatives to understand their potential as therapeutic agents. It may exhibit activity against certain biological targets.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Tert-butyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-6-carboxylate can be compared with other similar compounds, such as:

    Thieno[2,3-b]pyrrole Derivatives: These compounds share the same core structure but differ in the substituents attached. The presence of different substituents can significantly alter their chemical and biological properties.

    Pyrrole Derivatives: Compounds with a pyrrole core but lacking the thieno ring may exhibit different reactivity and applications.

    Thiophene Derivatives: These compounds contain a thiophene ring but may not have the pyrrole component, leading to variations in their properties.

The uniqueness of tert-butyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-6-carboxylate lies in its specific combination of substituents and the thieno[2,3-b]pyrrole core, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

tert-butyl 3-methyl-4-propan-2-ylthieno[2,3-b]pyrrole-6-carboxylate

InChI

InChI=1S/C15H21NO2S/c1-9(2)11-7-16(14(17)18-15(4,5)6)13-12(11)10(3)8-19-13/h7-9H,1-6H3

InChI Key

FHQNSOWCKUQEEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=CN2C(=O)OC(C)(C)C)C(C)C

Origin of Product

United States

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